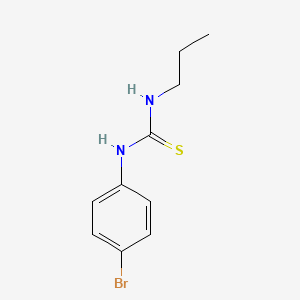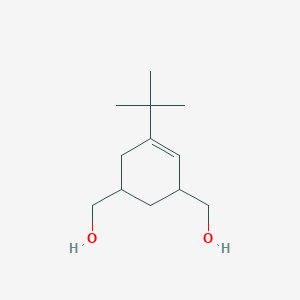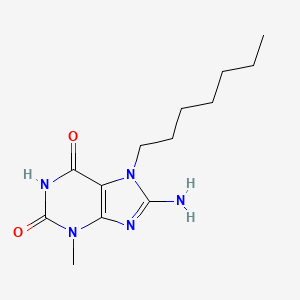![molecular formula C14H17NO3S B4994933 3-{[(2-thienylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4994933.png)
3-{[(2-thienylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(2-thienylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid, also known as TACB, is a bicyclic amino acid that has shown potential as a therapeutic agent in various scientific research studies. TACB has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of 3-{[(2-thienylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in pain perception and memory formation. This compound has also been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. This compound has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been shown to inhibit tumor growth and improve cognitive function in animal models of cancer and Alzheimer's disease, respectively.
实验室实验的优点和局限性
3-{[(2-thienylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has several advantages and limitations for lab experiments. One advantage of this compound is that it is relatively easy to synthesize using various methods. Another advantage of this compound is that it has shown potential as a therapeutic agent in various scientific research studies. One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation of this compound is that it has not been extensively studied in human clinical trials, which limits its potential for therapeutic use in humans.
未来方向
There are several future directions for research on 3-{[(2-thienylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid. One future direction is to further study the mechanism of action of this compound to better understand its effects on various signaling pathways in the body. Another future direction is to study the potential therapeutic uses of this compound in human clinical trials. Additionally, future research could focus on developing new synthesis methods for this compound and studying its potential as a therapeutic agent in other disease models.
合成方法
3-{[(2-thienylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid can be synthesized using various methods, including the Strecker reaction, the Pictet-Spengler reaction, and the Buchwald-Hartwig reaction. The Strecker reaction involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an imine, which is then hydrolyzed to form an amino acid. The Pictet-Spengler reaction involves the condensation of an aldehyde with a tryptamine derivative to form a tetrahydro-β-carboline, which is then oxidized to form this compound. The Buchwald-Hartwig reaction involves the coupling of an aryl halide with an amine using a palladium catalyst to form this compound.
科学研究应用
3-{[(2-thienylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has been shown to have potential as a therapeutic agent in various scientific research studies. This compound has been studied for its potential as an analgesic, anti-inflammatory, and anti-tumor agent. This compound has also been studied for its potential as a neuroprotective agent and for its ability to improve cognitive function.
属性
IUPAC Name |
3-(thiophen-2-ylmethylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c16-13(15-7-10-2-1-5-19-10)11-8-3-4-9(6-8)12(11)14(17)18/h1-2,5,8-9,11-12H,3-4,6-7H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCASCYGHFPRADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B4994857.png)

![4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid](/img/structure/B4994860.png)
![N-(2,5-dimethylphenyl)-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4994869.png)
![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4994874.png)
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4994881.png)
![3-(4-propoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B4994892.png)
![6-bromo-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4994901.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4994904.png)
![1-[(2-chlorophenoxy)acetyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4994910.png)
![5-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4994921.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclohexylbenzamide](/img/structure/B4994939.png)
